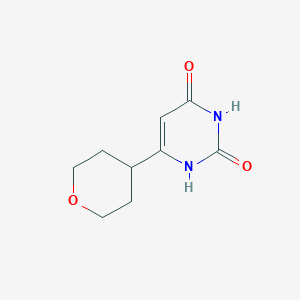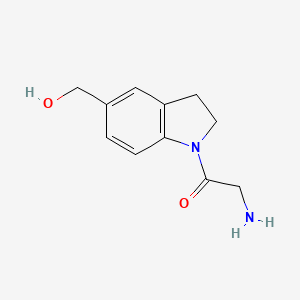
2-Amino-1-(5-(Hydroxymethyl)indolin-1-yl)ethan-1-on
Übersicht
Beschreibung
“2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a compound that contains an indole ring, which is a common nitrogen-based heterocyclic scaffold . Indole-based compounds are frequently used in the synthesis of various organic compounds and are important among heterocyclic structures due to their biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
Indolderivate, wie zum Beispiel 2-Amino-1-(5-(Hydroxymethyl)indolin-1-yl)ethan-1-on, haben vielversprechende Ergebnisse in der antiviralen Forschung gezeigt. Verbindungen mit dem Indol-Kern wurden berichtet, eine inhibitorische Aktivität gegen verschiedene Viren zu zeigen, darunter Influenza A und Coxsackie B4 Virus . Die Fähigkeit dieser Verbindungen, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie wertvoll für die Entwicklung neuer antiviraler Wirkstoffe.
Entzündungshemmende Anwendungen
Das Indol-Gerüst wird auch mit entzündungshemmenden Eigenschaften in Verbindung gebracht. Dies ist besonders relevant bei der Entwicklung von Behandlungen für chronische Entzündungskrankheiten. Durch die Modulation der entzündungsfördernden Pfade können Indolderivate potenziell als Grundlage für neue entzündungshemmende Medikamente dienen .
Antikrebs-Anwendungen
Eine der bedeutendsten Anwendungen von Indolderivaten liegt im Bereich der Krebsforschung. Es wurde festgestellt, dass diese Verbindungen Antikrebsaktivitäten besitzen, wobei einige eine starke Zytotoxizität gegen verschiedene menschliche Krebszelllinien zeigen. Dies umfasst potenzielle Anwendungen bei der Behandlung von Darm-, Prostata- und Lungenkrebs .
Anti-HIV-Anwendungen
Indolderivate wurden auf ihren potenziellen Einsatz in Anti-HIV-Therapien untersucht. Die strukturelle Vielfalt von Indol-basierten Verbindungen ermöglicht die Erforschung neuer Behandlungen, die die Replikation des HIV-Virus hemmen könnten .
Antioxidative Anwendungen
Die antioxidativen Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Forschung zu Krankheiten, die durch oxidativen Stress verursacht werden. Durch das Abfangen freier Radikale könnten diese Verbindungen dazu beitragen, die Auswirkungen oxidativer Schäden in Zellen zu verhindern oder zu verringern .
Antimikrobielle Anwendungen
Forschungen haben gezeigt, dass Indolderivate gegen ein breites Spektrum von mikrobiellen Krankheitserregern wirksam sein können. Ihre antimikrobielle Aktivität erstreckt sich auf bakterielle und Pilzinfektionen, was zur Entwicklung neuer Antibiotika führen könnte .
Antituberkulose-Anwendungen
Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung, und Indolderivate haben ein Potenzial in der antituberkulösen Aktivität gezeigt. Ihre Fähigkeit, das Wachstum von Mycobacterium tuberculosis zu hemmen, könnte entscheidend sein, um effektivere Behandlungen für Tuberkulose zu entwickeln .
Antidiabetische Anwendungen
Indolderivate wurden auf ihre Rolle bei der Diabetes-Behandlung untersucht. Durch Beeinflussung der Stoffwechselwege, die mit Diabetes verbunden sind, könnten diese Verbindungen zu neuen therapeutischen Strategien für die Blutzuckerregulation beitragen .
Antimalaria-Anwendungen
Malaria ist ein weiterer Bereich, in dem Indolderivate einen bedeutenden Einfluss haben könnten. Ihre antimalarielle Aktivität eröffnet Möglichkeiten für neue Behandlungen, die gegen resistente Stämme des Malaria-Parasiten effektiver sein könnten .
Anticholinesterase-Aktivitäten
Schließlich wurden Indolderivate auf ihre Anticholinesterase-Aktivität untersucht, die für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer relevant ist. Durch die Hemmung von Enzymen, die Neurotransmitter abbauen, könnten diese Verbindungen die kognitiven Funktionen bei Patienten mit Alzheimer-Krankheit verbessern .
Zukünftige Richtungen
Indole-based compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the study of “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, have been shown to bind with high affinity to multiple receptors, which can influence various biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, indole derivatives are known to undergo hydroxylation, methylation, and other modifications that influence their biological activity and metabolic stability . These metabolic pathways can affect the compound’s efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives may be transported across cell membranes by organic anion transporters, which can affect their bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.
Eigenschaften
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZJUCFYVVPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)
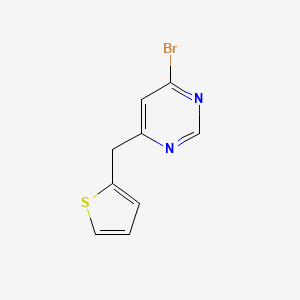



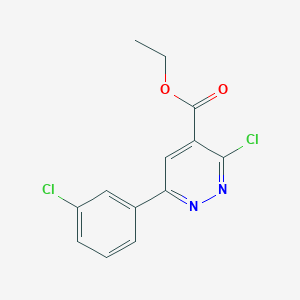
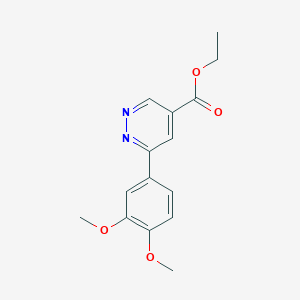
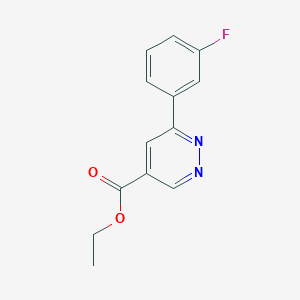

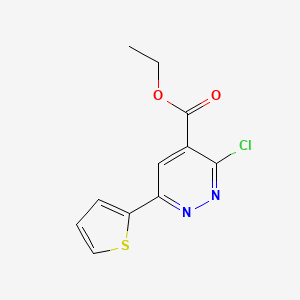

![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
